molecular formula C23H17N3O2 B12476642 (2Z)-3-(1H-benzimidazol-2-yl)-2-[(4-methylphenyl)imino]-2H-chromen-7-ol

(2Z)-3-(1H-benzimidazol-2-yl)-2-[(4-methylphenyl)imino]-2H-chromen-7-ol

Cat. No.: B12476642
M. Wt: 367.4 g/mol
InChI Key: BRNGCLVEPIWJJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2-[(4-METHYLPHENYL)IMINO]CHROMEN-7-OL is a complex organic molecule that features a benzodiazole ring fused with a chromen-7-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2-[(4-METHYLPHENYL)IMINO]CHROMEN-7-OL typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzimidazole with 4-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with 7-hydroxy-4-methylcoumarin under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2-[(4-METHYLPHENYL)IMINO]CHROMEN-7-OL can undergo various chemical reactions, including:

    Oxidation: The chromen-7-ol moiety can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2-[(4-METHYLPHENYL)IMINO]CHROMEN-7-OL has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific optical and electronic properties. Its chromen-7-ol moiety is particularly useful in the design of fluorescent probes and dyes.

Mechanism of Action

The mechanism of action of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2-[(4-METHYLPHENYL)IMINO]CHROMEN-7-OL involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The benzodiazole ring can interact with nucleic acids, potentially disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2-[(4-METHYLPHENYL)IMINO]CHROMEN-7-OL apart is its unique combination of a benzodiazole ring and a chromen-7-ol moiety. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.

Properties

Molecular Formula

C23H17N3O2

Molecular Weight

367.4 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-2-(4-methylphenyl)iminochromen-7-ol

InChI

InChI=1S/C23H17N3O2/c1-14-6-9-16(10-7-14)24-23-18(12-15-8-11-17(27)13-21(15)28-23)22-25-19-4-2-3-5-20(19)26-22/h2-13,27H,1H3,(H,25,26)

InChI Key

BRNGCLVEPIWJJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C4=NC5=CC=CC=C5N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.